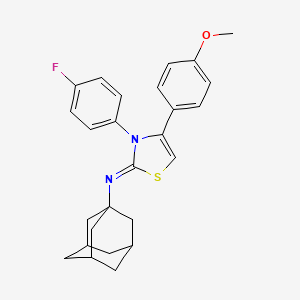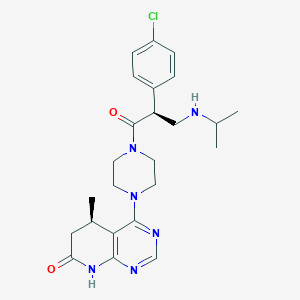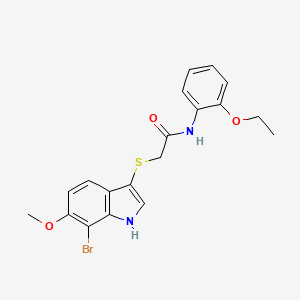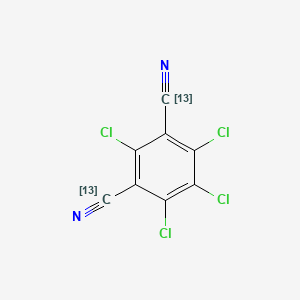
Lankacyclinone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lankacyclinone C is a monocyclic polyketide compound derived from lankacidin C, which is isolated from the bacterium Streptomyces rochei. This compound is notable for its antitumor activity, making it a subject of interest in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lankacyclinone C is synthesized through a chemoenzymatic process. The synthesis involves the use of a protein called Orf23, which converts the bicyclic structure of lankacidin C, containing a delta-lactone ring, into a monocyclic structure . This modification simplifies the molecule, making it more flexible and potentially more effective as an antitumor agent .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Análisis De Reacciones Químicas
Types of Reactions
Lankacyclinone C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities. These derivatives are studied for their effectiveness in inhibiting tumor growth.
Aplicaciones Científicas De Investigación
Lankacyclinone C has several scientific research applications, including:
Chemistry: The compound is used to study the synthesis and modification of polyketides.
Biology: Researchers investigate its effects on various biological pathways and its potential as an antitumor agent.
Medicine: this compound is studied for its potential use in developing anticancer drugs.
Industry: While its industrial applications are still under exploration, the compound’s antitumor properties make it a candidate for pharmaceutical development.
Mecanismo De Acción
Lankacyclinone C exerts its effects by targeting specific molecular pathways involved in tumor growth. The compound’s antitumor activity is attributed to its ability to interfere with the cellular processes that promote cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s simplified structure allows for easier modification and optimization for therapeutic use .
Comparación Con Compuestos Similares
Lankacyclinone C is unique compared to other similar compounds due to its monocyclic structure, which lacks the delta-lactone ring present in lankacidin C. This structural difference makes this compound more flexible and potentially more effective as an antitumor agent . Similar compounds include:
Lankacidin C: The parent compound from which this compound is derived.
Lankacidinol: Another derivative of lankacidin with different structural modifications.
This compound stands out due to its simplified structure, which allows for easier chemical modifications and potentially enhanced biological activity.
Propiedades
Fórmula molecular |
C24H33NO5 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
N-[(2E,4E,6S,8E,10E,12S,14E)-6,12-dihydroxy-3,9,15,17-tetramethyl-16-oxocycloheptadeca-2,4,8,10,14-pentaen-1-yl]-2-oxopropanamide |
InChI |
InChI=1S/C24H33NO5/c1-15-6-10-20(27)12-8-16(2)14-22(25-24(30)19(5)26)18(4)23(29)17(3)9-13-21(28)11-7-15/h6-9,11-12,14,18,20-22,27-28H,10,13H2,1-5H3,(H,25,30)/b11-7+,12-8+,15-6+,16-14+,17-9+/t18?,20-,21+,22?/m0/s1 |
Clave InChI |
SVRCRLSTJHLIAA-LPGCCWNESA-N |
SMILES isomérico |
CC1C(/C=C(/C=C/[C@H](C/C=C(/C=C/[C@H](C/C=C(/C1=O)\C)O)\C)O)\C)NC(=O)C(=O)C |
SMILES canónico |
CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)O)C)O)C)NC(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




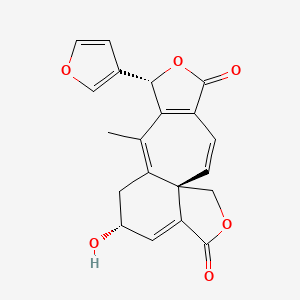
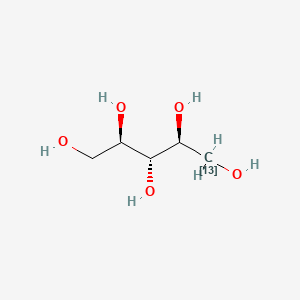
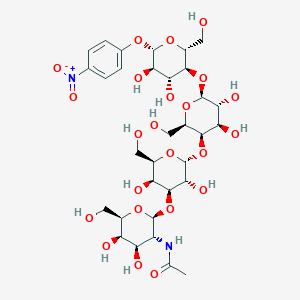

![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
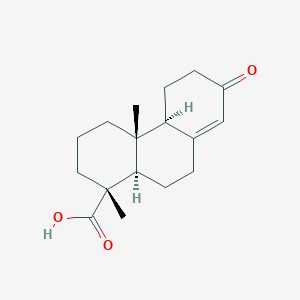
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)

